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Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound characterized by its unique benzofuran structure, which includes a bromo substituent and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is , and it features a fused benzofuran ring system that contributes to its pharmacological properties.
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve solubility.
Research indicates that compounds related to methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate exhibit various biological activities. Notably, derivatives of benzofuran have shown promise as:
The synthesis of methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves several key steps:
Recent advancements have focused on optimizing these synthetic routes to improve yields and reduce by-products .
Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has potential applications in several fields:
Interaction studies involving methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate focus on its binding affinity to various biological targets, including receptors and enzymes. These studies often employ techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic profile.
Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate shares structural similarities with several other compounds within the benzofuran class. Here are some notable comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |
| Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |
| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |
These comparisons highlight the unique structural features of methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate that may contribute to its distinct biological activities compared to similar compounds.